[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol
CAS No.: 5776-96-5
Cat. No.: VC2914075
Molecular Formula: C12H9NO3
Molecular Weight: 215.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5776-96-5 |
|---|---|
| Molecular Formula | C12H9NO3 |
| Molecular Weight | 215.2 g/mol |
| IUPAC Name | [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol |
| Standard InChI | InChI=1S/C12H9NO3/c14-7-9-6-12(16-13-9)11-5-8-3-1-2-4-10(8)15-11/h1-6,14H,7H2 |
| Standard InChI Key | JSULBSNOBUKNND-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CO |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CO |
Introduction
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol is a synthetic organic compound that integrates two key heterocyclic frameworks: benzofuran and isoxazole. These structures are known for their diverse biological activities and applications in medicinal chemistry. This compound has gained attention due to its potential pharmacological properties, particularly in areas such as anticancer and antimicrobial research.
Chemical Identity
Structural Features
The compound features:
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A benzofuran moiety, which is a fused aromatic system combining benzene and furan rings.
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An isoxazole ring, a five-membered heterocyclic structure containing nitrogen and oxygen atoms.
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A hydroxymethyl group (-CH₂OH) attached to the isoxazole ring.
2D and 3D Representations
The 2D structure highlights the connectivity of atoms, while the 3D conformer provides spatial orientation, crucial for understanding interactions with biological targets .
Synthetic Pathways
While specific synthetic protocols for [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol are not detailed in the available literature, general methods for synthesizing benzofuran-isoxazole derivatives involve:
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Cyclization Reactions: Formation of the isoxazole ring through cycloaddition reactions using nitrile oxides and alkenes.
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Functionalization of Benzofuran: Introduction of substituents on the benzofuran core to achieve desired derivatives.
Characterization Techniques
The compound's structure can be confirmed using:
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NMR Spectroscopy: Provides information on hydrogen and carbon environments.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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X-ray Crystallography: Confirms the three-dimensional arrangement of atoms.
Benzofuran Derivatives in Medicinal Chemistry
Benzofuran derivatives are recognized for their broad spectrum of biological activities:
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Anticancer Properties: Benzofurans have been shown to inhibit cancer cell proliferation by targeting specific pathways .
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Antimicrobial Activity: Effective against Gram-positive bacteria, Gram-negative bacteria, and fungi .
Isoxazole Contributions
Isoxazole rings enhance bioactivity by improving binding affinity to enzymes or receptors due to their electron-donating/withdrawing properties.
Anticancer Research
The hybrid nature of benzofuran-isoxazole compounds suggests potential as selective anticancer agents:
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Structure–Activity Relationship (SAR) studies reveal that substitution patterns on these rings influence cytotoxicity against cancer cells .
Antimicrobial Agents
Isoxazole-containing compounds exhibit antimicrobial activity by disrupting microbial enzyme systems or cell membranes, making them candidates for drug development .
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